molecular formula C17H14N4OS2 B3589098 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

Cat. No.: B3589098
M. Wt: 354.5 g/mol
InChI Key: GQIZXQYAFGBIMH-UHFFFAOYSA-N
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Description

The compound 2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethan-1-one is a hybrid molecule featuring a phenothiazine core linked via a sulfanyl bridge to a 5-methyl-substituted 1,2,4-triazole ring. Phenothiazines are well-known for their pharmacological properties, including antipsychotic and anti-anxiety activities . This compound is synthesized through nucleophilic substitution or condensation reactions, as seen in analogous structures .

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-11-18-17(20-19-11)23-10-16(22)21-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)21/h2-9H,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIZXQYAFGBIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the phenothiazine moiety, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or phenothiazine rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenothiazine moiety can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Triazole-Phenothiazine Derivatives

Compound Name Triazole Type Substituents on Triazole Phenothiazine Substituent Molecular Weight (g/mol) Key References
Target Compound 1,2,4-triazol 5-Methyl Ethan-1-one 381.45*
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one 1,2,4-triazol 4-Ethyl, 5-Furan-2-yl Ethan-1-one 439.52
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazol 4-(Phenylsulfonyl)phenyl Phenyl 531.58
1-(10H-Phenothiazin-10-yl)-2-(piperidin-1-yl)ethan-1-one (Compound 6) N/A N/A Piperidin-1-yl 352.47

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s 5-methyl-1,2,4-triazole group offers a compact, lipophilic substituent, contrasting with bulkier analogs like the 4-ethyl-furan derivative .

Key Observations :

  • The target compound’s synthesis likely follows a pathway similar to 2-(4-(2,4-difluorophenyl)-...ethanone, using sodium ethoxide to deprotonate the triazole thiol for nucleophilic attack on a halogenated phenothiazine-ethanone precursor .
  • In contrast, 1,2,3-triazole analogs require azide-alkyne cycloaddition, which offers higher yields but less flexibility in substituent placement .

Key Observations :

  • Phenothiazine derivatives with electron-withdrawing groups (e.g., nitro substituents in 4e and 4g) exhibit stronger anti-anxiety activity than the target compound’s methyl-triazole group .

Physicochemical and Crystallographic Properties

  • Lipophilicity : The 5-methyl group on the triazole enhances lipophilicity (clogP ~3.2) compared to polar derivatives like the hydrochloride salt in (clogP ~2.1).
  • Crystallography : SHELXL and ORTEP-3 are widely used for structural validation of similar compounds, ensuring accurate bond lengths and angles .

Biological Activity

The compound 2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethan-1-one represents a novel structure within the domain of triazole and phenothiazine derivatives. Its potential biological activities, particularly in the context of antitumor and antimicrobial effects, have garnered attention in recent research. This article delves into the synthesis, biological activity, and implications of this compound based on diverse sources.

Synthesis of the Compound

The synthesis of this compound has been documented in various studies. The compound is typically synthesized through a multi-step process involving the reaction of 5-methyl-4H-1,2,4-triazole with phenothiazine derivatives under specific conditions. The yield and purity of the synthesized compound are critical for evaluating its biological activity.

Key Synthesis Parameters

Parameter Details
Starting Materials 5-Methyl-4H-1,2,4-triazole, Phenothiazine
Solvent Ethanol or DMF
Catalyst Triethylamine
Yield Approximately 73%

Antitumor Activity

Research has indicated that phenothiazine derivatives exhibit significant antitumor properties. A study demonstrated that various phenothiazine compounds showed varying degrees of cytotoxicity against HEp-2 tumor cells. The activity was influenced by structural modifications at specific positions on the phenothiazine ring.

Case Study: Antitumor Effects

In a comparative study, several derivatives were tested for their TCID50 values against HEp-2 cells:

Compound TCID50 (µg/mL)
Trifluoromethyl derivative4.7
Chlorine derivative62.5
10-[3-(phthalimido)propyl]-10H-phenothiazine11.5

These results suggest that structural modifications can enhance or diminish antitumor efficacy.

Antimicrobial Activity

The antimicrobial potential of triazole and phenothiazine derivatives has also been explored. A study focusing on various synthesized compounds highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess their potency.

Antimicrobial Efficacy Results

Compound Target Bacteria MIC (µg/mL)
Compound A (triazole derivative)E. coli0.21
Compound B (phenothiazine derivative)S. aureus0.15

These findings indicate that modifications to the triazole and phenothiazine structures can lead to enhanced antimicrobial properties.

The biological activity of the compound can be attributed to its ability to interfere with cellular processes in target organisms. For instance, triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. Similarly, phenothiazines may disrupt cellular signaling pathways leading to apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding interactions of these compounds with target proteins involved in tumor growth and microbial resistance mechanisms. The binding energies obtained from these studies provide insights into the potential efficacy of these compounds as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

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